molecular formula C20H24N4O4S B2508231 5-(Azepan-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 940997-80-8

5-(Azepan-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No. B2508231
CAS RN: 940997-80-8
M. Wt: 416.5
InChI Key: RQSKDEYVJMPJSB-UHFFFAOYSA-N
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Description

5-(Azepan-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, also known as AZD5363, is a novel and potent inhibitor of the protein kinase B (PKB/Akt) signaling pathway. The PKB/Akt pathway is a key regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer cells. AZD5363 has shown promising preclinical activity in a variety of cancer models and is currently being evaluated in clinical trials as a potential cancer therapy.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to 5-(Azepan-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile has primarily focused on their synthesis and chemical properties. For example, studies have elaborated on the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles, highlighting methods for introducing various substituents into the oxazole ring, which could enhance the compound's reactivity and potential applications in medicinal chemistry (Chumachenko et al., 2011). These synthetic methodologies are crucial for developing novel heterocyclic compounds with potential therapeutic benefits.

properties

IUPAC Name

5-(azepan-1-yl)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c21-15-18-20(23-9-3-1-2-4-10-23)28-19(22-18)16-5-7-17(8-6-16)29(25,26)24-11-13-27-14-12-24/h5-8H,1-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSKDEYVJMPJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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